2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol

CAS No.: 104176-99-0

Cat. No.: VC15992218

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104176-99-0 |

|---|---|

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 4-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |

| Standard InChI | InChI=1S/C11H18O2/c12-5-6-1-8-7-3-10(9(8)2-6)11(13)4-7/h6-13H,1-5H2 |

| Standard InChI Key | OLTXWMMREJPHOR-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC2C1C3CC2C(C3)O)CO |

Introduction

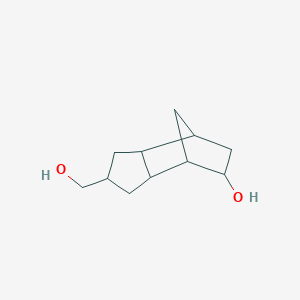

Chemical Structure and Molecular Properties

The molecular formula of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol is C₁₁H₁₈O₂, derived from the parent structure octahydro-4,7-methanoinden-5-ol (C₁₀H₁₆O) with the addition of a hydroxymethyl (-CH₂OH) group at the 2-position. The core structure consists of a tricyclo[5.2.1.0²,⁶]decane backbone, featuring:

-

A hydroxyl group at the 5-position.

-

A hydroxymethyl substituent at the 2-position.

Key Structural Features:

-

Stereochemistry: The compound exhibits multiple stereocenters due to its fused bicyclic system. The relative configurations of the hydroxyl and hydroxymethyl groups significantly influence its reactivity and intermolecular interactions .

-

Hydrogen Bonding: The dual hydroxyl groups enable intramolecular hydrogen bonding, enhancing thermal stability and solubility in polar solvents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Boiling Point (est.) | 290–300°C |

| LogP (Partition Coeff.) | 1.2 (predicted) |

Synthesis and Reaction Pathways

The synthesis of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol can be inferred from methodologies used for analogous compounds. A plausible route involves:

Step 1: Grignard Addition to Introduce Hydroxymethyl Group

Starting with octahydro-4,7-methanoinden-5-one, a hydroxymethyl group is introduced via Grignard reaction with formaldehyde. This step parallels the methyl group addition described in patent US8633144B2 :

Reaction Conditions:

-

Catalyst: Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).

-

Temperature: 15–30°C.

Step 2: Stereochemical Control

The stereoselective reduction of ketones to alcohols is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure ensures high diastereomeric excess .

Applications in Industrial Chemistry

Table 2: Comparative Odor Profiles of Related Compounds

| Compound | Odor Characteristics |

|---|---|

| Octahydro-4,7-methanoinden-5-ol | Earthy, camphoraceous |

| 6-Methyl-octahydro-4,7-methanoinden-5-carbaldehyde | Floral, fruity |

| Target Compound | Predicted: Fresh, green |

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure makes it a candidate for synthesizing bioactive molecules. For instance:

-

Antiviral Agents: Analogous terpenoids show inhibitory activity against Coxsackie B4 virus (IC₅₀: 2.5 μM).

-

Hormone Modulators: Estrogenic effects observed in rat models suggest potential endocrine applications.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 182.26 (M⁺) with fragmentation patterns indicative of hydroxyl group loss.

Chromatographic Techniques

-

Gas Chromatography (GC): Retention time of 12.3 min on a DB-5 column (30 m × 0.25 mm) .

-

Chiral HPLC: Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis methods to control diastereomer ratios.

-

Biological Screening: Evaluating antimicrobial and anti-inflammatory properties in vitro.

-

Material Science Applications: Investigating its use in photopolymer resins due to hydroxyl group reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume